molecular formula C11H12O3S B027700 Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate CAS No. 111042-30-9

Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate

Cat. No. B027700
M. Wt: 224.28 g/mol
InChI Key: MTHNUSJMVAMHRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, which includes “Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate”, involves several important synthetic methods. These methods can be categorized into six distinct categories: the intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .


Molecular Structure Analysis

The molecular structure of “Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate” is represented by the formula C11H12O3S. This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom.


Chemical Reactions Analysis

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives involves various chemical reactions. For instance, 2,3-dihydro-1,4-benzoxathiine was first prepared in 1954 in the reaction of o-mercaptophenol and 1,2-dibromoethane using sodium methoxide as a strong base . Furthermore, various electrophiles, such as different α-halo Michael acceptors, methyl 4-bromobut-2-enoate and 4-chlorobut-2-ynoate, and ethyl 2,3-dibromopropionate, had been applied in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives .

properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-13-11(12)6-8-7-15-10-5-3-2-4-9(10)14-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHNUSJMVAMHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CSC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616296
Record name Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate

CAS RN

111042-30-9
Record name Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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